molecular formula C15H13FO2 B2835734 Methyl 2-fluoro-2,2-diphenylacetate CAS No. 309-44-4

Methyl 2-fluoro-2,2-diphenylacetate

Cat. No.: B2835734
CAS No.: 309-44-4
M. Wt: 244.265
InChI Key: VEGXGSSVPREAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-2,2-diphenylacetate is an organic compound with the molecular formula C15H13FO2. It is a derivative of diphenylacetic acid, where one of the hydrogen atoms on the alpha carbon is replaced by a fluorine atom, and the carboxylic acid group is esterified with methanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-2,2-diphenylacetate can be synthesized through several methods. One common approach involves the reaction of diphenylacetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting 2-fluoro-2,2-diphenylacetic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, the purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-2,2-diphenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-2,2-diphenylacetic acid and methanol in the presence of a strong acid or base.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide at reflux temperatures.

    Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of 2-fluoro-2,2-diphenylacetate.

    Hydrolysis: 2-fluoro-2,2-diphenylacetic acid and methanol.

    Oxidation: Corresponding ketones or carboxylic acids.

Scientific Research Applications

Methyl 2-fluoro-2,2-diphenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the fluorine atom.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which methyl 2-fluoro-2,2-diphenylacetate exerts its effects depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-2,2-diphenylacetate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 2-bromo-2,2-diphenylacetate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 2-iodo-2,2-diphenylacetate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Methyl 2-fluoro-2,2-diphenylacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These features make it a valuable compound in the design of pharmaceuticals and other functional materials .

Properties

IUPAC Name

methyl 2-fluoro-2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-18-14(17)15(16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGXGSSVPREAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.8 milliliters KN(SiCH3)2 were dropped into 5 milliliters (C6H5)2CHCOOCH3 in tetrahydrofuran at -78° C. and the resulting yellow suspension was stirred for 45 minutes. 1.2 molar equivalents N-fluorobenzenesulfonimide prepared according to Example 1 above in 4 milliliters tetrahydrofuran were dropped into the mixture and stirring continued at -78° C. for 1 hour. The mixture was allowed to warm up to room temperature, quenched with ammonium chloride, and acidified with 0.1N hydrogen chloride. Extraction with dichloromethane, drying, and evaporation were followed by purification on a silica gel column. White crystalline (C6H5)2CFCOOCH3 was obtained in 82% yield.
[Compound]
Name
KN(SiCH3)2
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.